

# JNJ-10397049: An Experimental Protocol for In Vivo Sleep Studies

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## Compound of Interest

Compound Name: JNJ-10397049

Cat. No.: B1672992

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## Application Notes

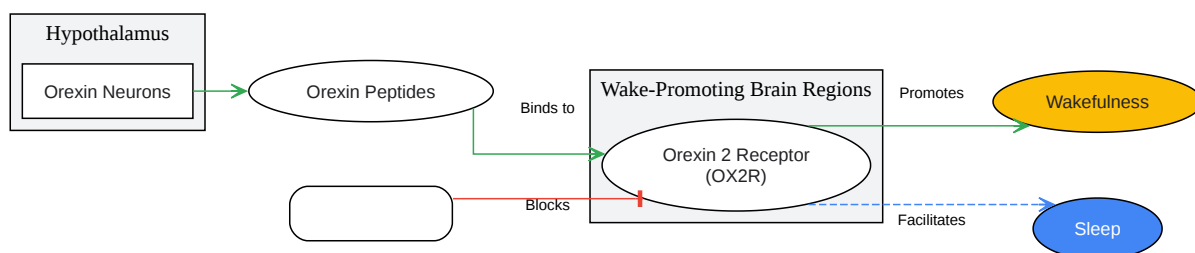
**JNJ-10397049** is a potent and selective antagonist of the orexin-2 receptor (OX2R), with a pKi of 8.3 and over 600-fold selectivity against the orexin-1 receptor (OX1R).[1] Orexin neuropeptides, produced in the lateral hypothalamus, are central to maintaining wakefulness. [2] By blocking the OX2R, **JNJ-10397049** effectively promotes sleep, making it a valuable tool for investigating the role of the orexin system in sleep-wake regulation and for the preclinical assessment of potential insomnia therapeutics. In vivo studies in rats have demonstrated that **JNJ-10397049** decreases the latency to persistent sleep and increases the duration of both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[2][3]

This document provides a detailed protocol for conducting in vivo sleep studies in a rat model to evaluate the effects of **JNJ-10397049**. The protocol covers surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording, drug administration, data acquisition, and analysis of sleep architecture.

## Signaling Pathway of Orexin and JNJ-10397049

The orexin system plays a crucial role in promoting and maintaining wakefulness. Orexin-A and Orexin-B peptides, produced by hypothalamic neurons, bind to OX1 and OX2 receptors in various brain regions associated with arousal. **JNJ-10397049** selectively antagonizes the

OX2R, thereby inhibiting the wake-promoting signals and facilitating the transition to and maintenance of sleep.



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Caption: Orexin signaling pathway and the mechanism of action of **JNJ-10397049**.

## Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and in vivo effects of **JNJ-10397049** on sleep parameters in male Sprague-Dawley rats.

Table 1: In Vitro Receptor Binding Affinity of **JNJ-10397049**

Receptor	pKi	Selectivity (fold)
Orexin-2 (OX2R)	8.2 - 8.3	>600
Orexin-1 (OX1R)	5.7	-

Data sourced from multiple studies.[\[4\]](#)[\[5\]](#)

Table 2: In Vivo Effects of **JNJ-10397049** on Sleep Architecture in Rats

Treatment (Subcutaneous)	Latency to Persistent Sleep	NREM Sleep Duration	REM Sleep Duration	OX2R Occupancy (at 30 mg/kg)
Vehicle	Baseline	Baseline	Baseline	-
JNJ-10397049 (10 mg/kg)	Decreased	Increased	Increased	Not Reported
JNJ-10397049 (30 mg/kg)	Significantly Decreased	Significantly Increased	Significantly Increased	~80% (maintained for 6h)

Effects are relative to vehicle control. Data compiled from published in vivo studies.[3][5]

## Experimental Protocols

### Animal Model and Housing

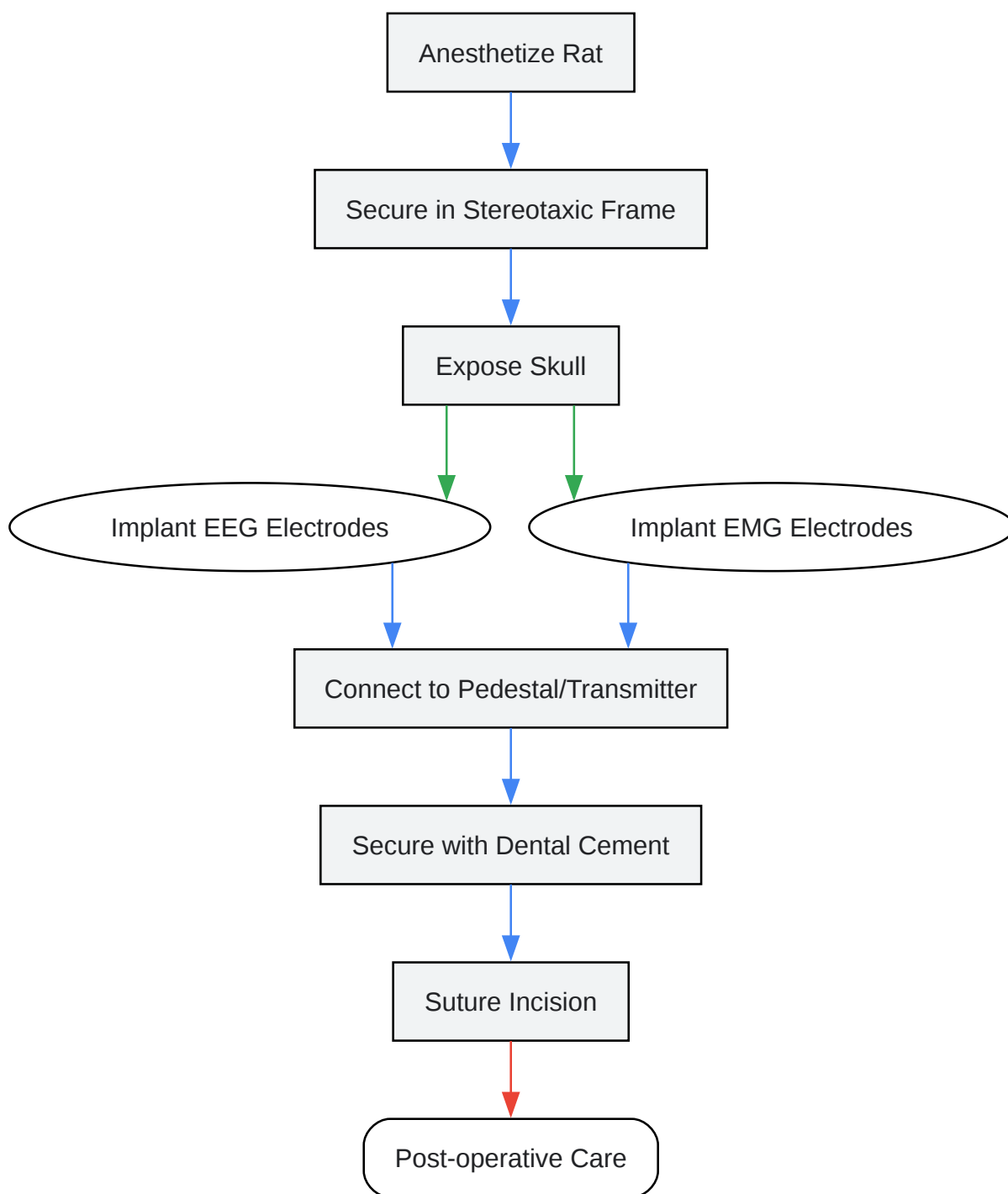
- Species: Male Sprague-Dawley rats.
- Housing: Animals should be individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/12-hour dark cycle (lights on at 6:00 AM). Food and water should be available ad libitum.

### Surgical Implantation of EEG/EMG Electrodes

Aseptic surgical techniques must be followed.

- Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
- Electrode Placement:
  - Implant two stainless steel screw electrodes into the skull for cortical EEG recording (e.g., one frontal and one parietal).
  - Implant two insulated fine-wire electrodes into the nuchal muscles for EMG recording.

- **Telemetric Device (Optional but Recommended):** For ambulatory recordings, a sterile telemetric device can be implanted in the intraperitoneal cavity and connected to the EEG/EMG electrodes.
- **Post-operative Care:** Provide appropriate post-operative analgesia and allow for a recovery period of at least one week.



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Caption: Workflow for EEG/EMG electrode implantation surgery.

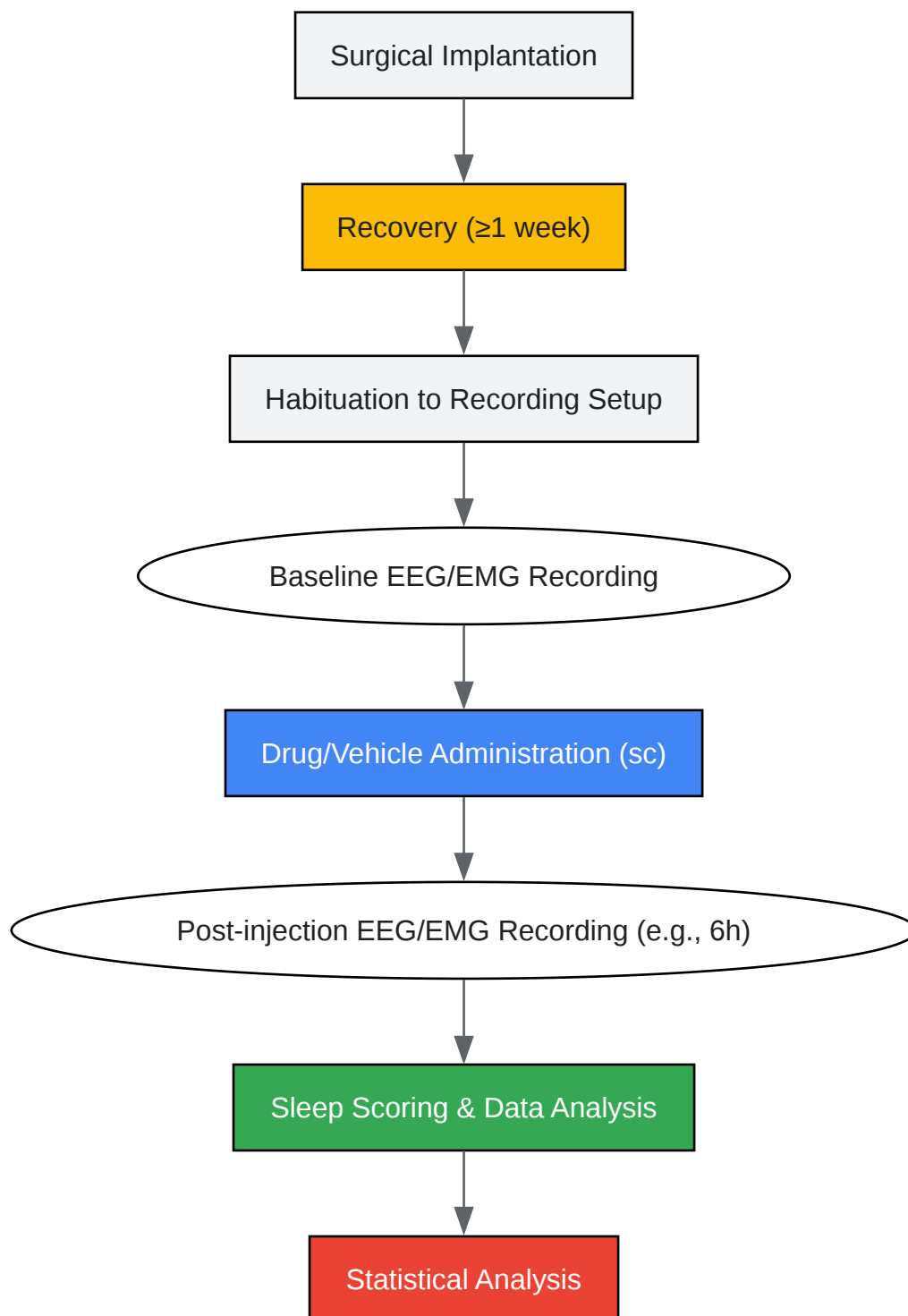
## Drug Preparation and Administration

- Formulation: **JNJ-10397049** for subcutaneous administration can be formulated in a vehicle consisting of 5% pharماسolve, 20% solutol, and 75% hydroxypropyl- $\beta$ -cyclodextrin (20% w/v).
- Dosage: Prepare solutions to administer doses of 10 mg/kg and 30 mg/kg in a volume of 1 ml/kg.
- Administration: Administer **JNJ-10397049** or vehicle via subcutaneous (sc) injection. The timing of administration should be consistent, for example, at the onset of the dark phase to assess effects on the active period.

## Sleep Recording and Data Analysis

- Habituation: Allow animals to habituate to the recording chambers and tether (if not using telemetry) for several days before the experiment.
- Recording:
  - Record EEG and EMG signals continuously for a defined period (e.g., 6 hours) post-injection.
  - Amplify and filter the signals appropriately (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz).
- Data Analysis:
  - Score the recordings in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep based on standard criteria (high EMG and low-voltage, high-frequency EEG for wake; low EMG and high-voltage, low-frequency EEG for NREM; minimal EMG with prominent theta activity in EEG for REM).
  - Calculate the following parameters:
    - Latency to persistent NREM sleep.
    - Total time spent in wakefulness, NREM sleep, and REM sleep.
    - Number and duration of sleep/wake episodes.

- Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of **JNJ-10397049** with the vehicle control.



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Caption: Overall experimental workflow for in vivo sleep studies with **JNJ-10397049**.

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